molecular formula C14H10ClNO4 B5526430 (4-Chloro-2-methylphenyl) 4-nitrobenzoate

(4-Chloro-2-methylphenyl) 4-nitrobenzoate

Cat. No.: B5526430
M. Wt: 291.68 g/mol
InChI Key: MFEVTDYQGOHNHC-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl) 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chloro-2-methylphenyl group and a 4-nitrobenzoate group

Scientific Research Applications

(4-Chloro-2-methylphenyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester bonds.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-chloro-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl) 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: The major product is 4-amino-2-methylphenyl 4-nitrobenzoate.

    Reduction: The major products are 4-chloro-2-methylphenol and 4-nitrobenzoic acid.

    Substitution: The major products depend on the nucleophile used, such as 4-amino-2-methylphenyl 4-nitrobenzoate when using amines.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methyl-4-nitrobenzene: Similar structure but lacks the ester bond.

    2-Chloro-5-nitrotoluene: Similar nitro and chloro substitution but different positioning on the benzene ring.

    Dichloroaniline: Contains two chlorine atoms and an amino group instead of a nitro group.

Uniqueness

(4-Chloro-2-methylphenyl) 4-nitrobenzoate is unique due to the presence of both a chloro and a nitro group on the phenyl ring, as well as the ester linkage.

Properties

IUPAC Name

(4-chloro-2-methylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9-8-11(15)4-7-13(9)20-14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEVTDYQGOHNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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